molecular formula C7H4F7N3OS B10957223 2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B10957223
M. Wt: 311.18 g/mol
InChI Key: CLEZBWPMNZVOGW-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a thiadiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,4-heptafluorobutanol and 5-methyl-1,3,4-thiadiazole.

    Reaction Conditions: The heptafluorobutanol is reacted with a suitable amine derivative of the thiadiazole under controlled conditions, often involving a dehydrating agent to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms and thiadiazole ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of both the highly fluorinated butanamide chain and the thiadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4F7N3OS

Molecular Weight

311.18 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C7H4F7N3OS/c1-2-16-17-4(19-2)15-3(18)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,17,18)

InChI Key

CLEZBWPMNZVOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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